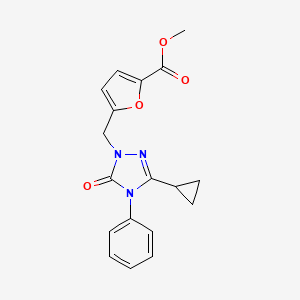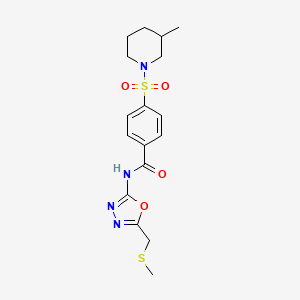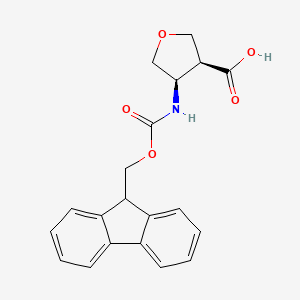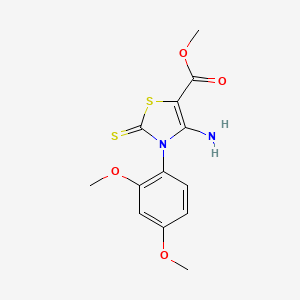
2-ブロモ-7,7-ジフルオロ-5,6-ジヒドロ-4H-1,3-ベンゾチアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure
科学的研究の応用
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
作用機序
Target of Action
Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that the compound may interact with specific receptors or proteins involved in energy transfer and conversion processes.
Mode of Action
It’s known that the presence of fluorine atoms on the benzothiadiazole ring makes the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors . This can introduce better electron affinity and further lower the band gap of the semiconducting materials .
Biochemical Pathways
Compounds with similar structures are often used in the development of organic photovoltaic devices , suggesting that they may play a role in energy conversion processes.
Result of Action
It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound may have significant effects on energy transfer and conversion processes at the molecular level.
Action Environment
It’s known that the presence of fluorine atoms on the benzothiadiazole ring can introduce better electron affinity and further lower the band gap of the semiconducting materials . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical species.
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole using bromine or a bromine-containing reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydro derivatives of the original compound.
類似化合物との比較
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares a similar core structure but has two bromine atoms instead of one.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has a similar difluoro substitution but differs in the overall structure and functional groups.
Uniqueness
2-Bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-bromo-7,7-difluoro-5,6-dihydro-4H-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NS/c8-6-11-4-2-1-3-7(9,10)5(4)12-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFYTXUBKKMDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C1)(F)F)SC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)
![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)


![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)



